4-Bromo-2-fluoro-3-(methylthio)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-fluoro-3-(methylthio)phenol: is an organic compound with the molecular formula C7H6BrFOS It is a phenolic compound that contains bromine, fluorine, and a methylthio group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 4-Bromo-2-fluoro-3-(methylthio)phenol typically begins with commercially available starting materials such as 4-bromo-2-fluorophenol.
Reaction Steps:
Industrial Production Methods:
- Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 4-Bromo-2-fluoro-3-(methylthio)phenol can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine or fluorine substituents to hydrogen, resulting in dehalogenation.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H2) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly employed.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated phenols.
Substitution: Phenolic compounds with different substituents replacing bromine or fluorine.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- 4-Bromo-2-fluoro-3-(methylthio)phenol is used as an intermediate in the synthesis of more complex organic molecules. It can be employed in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology:
- The compound can be used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine:
- Research into the medicinal applications of this compound may focus on its potential as a building block for drug discovery and development.
Industry:
- In the industrial sector, this compound can be utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-fluoro-3-(methylthio)phenol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved in its biological activity would require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2-fluorophenol: Similar structure but lacks the methylthio group.
4-Bromo-3-fluorophenol: Similar structure but with different positioning of the fluorine atom.
4-Bromo-2-fluoro-3-(methylthio)aniline: Similar structure but with an amino group instead of a hydroxyl group.
Uniqueness:
- The presence of both bromine and fluorine atoms, along with the methylthio group, makes 4-Bromo-2-fluoro-3-(methylthio)phenol unique. This combination of substituents can influence its reactivity and potential applications in various fields.
Eigenschaften
Molekularformel |
C7H6BrFOS |
---|---|
Molekulargewicht |
237.09 g/mol |
IUPAC-Name |
4-bromo-2-fluoro-3-methylsulfanylphenol |
InChI |
InChI=1S/C7H6BrFOS/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3,10H,1H3 |
InChI-Schlüssel |
LVIPBRNQRSZQSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=CC(=C1F)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.